molecular formula C7H8ClNO3 B6177272 5-(hydroxymethyl)pyridine-3-carboxylic acid hydrochloride CAS No. 2551118-34-2

5-(hydroxymethyl)pyridine-3-carboxylic acid hydrochloride

Cat. No.: B6177272
CAS No.: 2551118-34-2
M. Wt: 189.59 g/mol
InChI Key: OOTFKMZOISYHAR-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)pyridine-3-carboxylic acid hydrochloride is a pyridine derivative featuring a hydroxymethyl (-CH2OH) substituent at the 5-position and a carboxylic acid group (-COOH) at the 3-position of the pyridine ring. The hydrochloride salt form enhances its aqueous solubility, making it suitable for pharmaceutical and biochemical applications such as drug formulation and enzymatic studies .

Properties

CAS No.

2551118-34-2

Molecular Formula

C7H8ClNO3

Molecular Weight

189.59 g/mol

IUPAC Name

5-(hydroxymethyl)pyridine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C7H7NO3.ClH/c9-4-5-1-6(7(10)11)3-8-2-5;/h1-3,9H,4H2,(H,10,11);1H

InChI Key

OOTFKMZOISYHAR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(=O)O)CO.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(hydroxymethyl)pyridine-3-carboxylic acid hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with pyridine-3-carboxylic acid.

    Hydroxymethylation: The carboxylic acid group is converted to a hydroxymethyl group using formaldehyde and a reducing agent such as sodium borohydride.

    Hydrochloride Formation: The resulting 5-(hydroxymethyl)pyridine-3-carboxylic acid is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-(hydroxymethyl)pyridine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid group using oxidizing agents such as potassium permanganate.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: 5-(carboxymethyl)pyridine-3-carboxylic acid.

    Reduction: 5-(hydroxymethyl)pyridine-3-methanol.

    Substitution: Depending on the nucleophile used, various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

5-(Hydroxymethyl)pyridine-3-carboxylic acid hydrochloride is primarily noted for its therapeutic potential. Research indicates that derivatives of hydroxymethylpyridines demonstrate anti-inflammatory properties, making them suitable for treating conditions such as rheumatoid arthritis and other inflammatory diseases.

Case Studies:

  • Anti-inflammatory Effects : A study demonstrated that compounds derived from 2,6-bis(hydroxymethyl)pyridine exhibited significant efficacy in the treatment of inflammatory diseases without the steroidal side effects typically associated with anti-inflammatory medications .
  • Dosage and Administration : The effective dosage ranges from 5 to 30 mg per kg of body weight per day, administered orally or parenterally .

Biochemical Research

In biochemical contexts, this compound is utilized in studies involving enzyme activity and metabolic pathways. Its role as a precursor in synthesizing various bioactive compounds is noteworthy.

Applications in Enzyme Studies:

  • The compound can influence the activity of guanylate cyclases, which are essential for various physiological processes such as smooth muscle relaxation and platelet aggregation. Disruptions in these processes can lead to cardiovascular disorders .

Agricultural Applications

The compound's derivatives also find applications in agriculture, particularly as growth regulators or agrochemicals. Its ability to modulate plant growth responses makes it a candidate for enhancing crop yields.

Potential Agrochemical Uses:

  • Research indicates that pyridine derivatives can act as growth enhancers or protectants against environmental stressors in plants .

Data Table: Summary of Applications

Application AreaSpecific Use CaseFindings/Notes
PharmaceuticalsAnti-inflammatory agentsEffective against rheumatoid arthritis
Biochemical ResearchEnzyme activity modulationInfluences guanylate cyclase activity
AgricultureGrowth regulatorsEnhances crop resilience and yield

Mechanism of Action

The mechanism of action of 5-(hydroxymethyl)pyridine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and chemical properties of pyridine derivatives are highly dependent on substituent type, position, and salt forms. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Pyridine Derivatives
Compound Name Molecular Formula Substituent Features Key Properties References
5-(Hydroxymethyl)pyridine-3-carboxylic acid hydrochloride C8H8ClNO3 (inferred) - 5-hydroxymethyl
- 3-carboxylic acid
- Hydrochloride salt
High solubility in water; potential for hydrogen bonding and enzymatic interactions
5-(Methoxymethyl)pyridine-3-carboxylic acid hydrochloride C8H10ClNO3 - 5-methoxymethyl
- 3-carboxylic acid
- Hydrochloride salt
Enhanced solubility due to methoxy group; used in pharmaceutical synthesis
5-Hydroxypyridine-3-carboxylic acid C6H5NO3 - 5-hydroxy
- 3-carboxylic acid
Lower solubility compared to hydrochloride salts; pH-dependent reactivity
3-(Methoxymethyl)pyridine-2-carboxylic acid hydrochloride C8H10ClNO3 - 3-methoxymethyl
- 2-carboxylic acid
Positional isomerism alters target specificity and metabolic stability
5-(2-Aminoethoxy)pyridine-3-carboxylic acid dihydrochloride C8H12Cl2N2O3 - 5-aminoethoxy
- 3-carboxylic acid
- Dihydrochloride
Enhanced bioavailability; potential for receptor-targeted therapies

Solubility and Reactivity

  • Hydrochloride Salts : The hydrochloride form of 5-(hydroxymethyl)pyridine-3-carboxylic acid increases its solubility in aqueous media (>50 mg/mL), critical for drug delivery systems .
  • Functional Group Impact : Hydroxymethyl groups (-CH2OH) are more hydrophilic than methoxymethyl (-OCH3) but less stable under acidic conditions. This trade-off affects formulation strategies .

Key Research Findings

Enzyme Inhibition: Pyridine-3-carboxylic acid derivatives with hydroxymethyl or aminoethoxy groups show promise in inhibiting inflammatory enzymes (e.g., COX-2) due to their polar interactions .

Anticancer Potential: 4-(2-Methylpyrrolidin-1-yl)pyridine derivatives demonstrate cytotoxic effects, suggesting that substituent type (e.g., pyrrolidine vs. hydroxymethyl) influences antiproliferative activity .

Prodrug Development : Esterification of the carboxylic acid group in analogs like 5-(methoxymethyl)pyridine-3-carboxylic acid enhances membrane permeability, a strategy applicable to the hydroxymethyl variant .

Biological Activity

5-(Hydroxymethyl)pyridine-3-carboxylic acid hydrochloride, a derivative of pyridine, has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C7H7NO3
  • SMILES : C1=C(C=NC=C1C(=O)O)CO
  • InChI : InChI=1S/C7H7NO3/c9-4-5-1-6(7(10)11)3-8-2-5/h1-3,9H,4H2,(H,10,11)

Antimicrobial Properties

Research indicates that compounds in the pyridine family, including 5-(hydroxymethyl)pyridine derivatives, exhibit significant antimicrobial activity. A study highlighted the effectiveness of pyridine derivatives against various Gram-positive and Gram-negative bacteria, suggesting that structural modifications enhance their therapeutic potential .

CompoundActivity AgainstReference
5-(Hydroxymethyl)pyridine derivativesS. aureus, E. coli
Pyridin-3-carboxylic acidsBroad-spectrum antimicrobial

Anticancer Activity

The compound has shown promise in preclinical studies for its anticancer properties. A series of pyridine derivatives were tested for cytotoxic effects on cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer). The results indicated that modifications in the chemical structure significantly influenced their cytotoxicity .

Cell LineIC50 Value (µM)Reference
MCF712.91
NCI-H46017.02

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to reduced inflammation and antimicrobial effects.
  • Receptor Binding : It acts as a ligand for various receptors, modulating their activity which can result in therapeutic effects against diseases like cancer and infections .

Study on Antimicrobial Activity

A comprehensive study evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The results demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with variations in effectiveness based on structural modifications .

Anticancer Evaluation

In another investigation focusing on anticancer properties, a series of pyridine derivatives were synthesized and tested against multiple cancer cell lines. The findings revealed that certain substitutions at the 2- and 5-indolyl positions could enhance cytotoxicity significantly .

Q & A

Q. What are the optimized synthetic routes for 5-(hydroxymethyl)pyridine-3-carboxylic acid hydrochloride, and how do reaction parameters influence yield?

Methodological Answer: A common approach involves oxidation of a methylpyridine precursor using potassium permanganate (KMnO₄) under controlled conditions. For example, in the synthesis of analogous pyridinecarboxylic acids, KMnO₄ is added incrementally to a heated aqueous solution (90–95°C) of the precursor, followed by acidification with HCl to precipitate the product . Key parameters include:

  • Temperature : Maintaining 90–95°C ensures efficient oxidation without side reactions.
  • Stoichiometry : Excess KMnO₄ (4.4 equivalents) drives complete conversion .
  • Acidification : Adjusting to pH 4 with HCl ensures protonation of the carboxylic acid group and facilitates isolation .
    Yield optimization may require iterative adjustments to these parameters.

Q. How can spectroscopic and elemental analysis validate the purity and structure of this compound?

Methodological Answer:

  • Elemental Analysis : Compare calculated vs. experimental C, H, and N percentages. For example, a deviation of ≤0.3% (e.g., C: 54.92% calc. vs. 54.61% found) indicates high purity .
  • NMR Spectroscopy :
    • ¹H NMR : Identify protons on the pyridine ring (δ 7.4–8.3 ppm), hydroxymethyl (δ ~3.8–4.0 ppm), and carboxylic acid (δ ~9–10 ppm) .
    • ¹³C NMR : Confirm carbonyl (δ ~167–170 ppm) and aromatic carbons .
  • IR Spectroscopy : Detect O–H (2500–3200 cm⁻¹) and C=O (1690–1730 cm⁻¹) stretches .

Q. What are the solubility and stability profiles of this compound under varying pH and temperature conditions?

Methodological Answer:

  • Solubility : Test in polar solvents (water, methanol) and acidic/basic buffers. Hydrochloride salts typically exhibit higher aqueous solubility at neutral-to-acidic pH due to protonation .
  • Stability :
    • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures. Store at –20°C to prevent degradation .
    • pH Sensitivity : Monitor hydrolysis of the hydroxymethyl group under alkaline conditions via HPLC .

Advanced Research Questions

Q. How can researchers resolve discrepancies in elemental analysis data, such as carbon content mismatches?

Methodological Answer: Discrepancies (e.g., C: 54.92% calc. vs. 54.61% found) may arise from incomplete oxidation or residual solvent. Mitigation strategies include:

  • Purification : Recrystallize using a copper salt complex to remove impurities .
  • Combined Techniques : Cross-validate with X-ray crystallography or high-resolution mass spectrometry (HRMS) to confirm molecular composition .

Q. What strategies enhance the compound’s stability during long-term storage or catalytic applications?

Methodological Answer:

  • Lyophilization : Convert to a stable powder to minimize hydrolysis .
  • Inert Atmosphere : Store under argon to prevent oxidation of the hydroxymethyl group .
  • Additives : Use radical scavengers (e.g., BHT) in solution to inhibit degradation .

Q. How can computational modeling predict the reactivity of this compound in enzyme-binding studies?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the pyridine ring and carboxylic acid group .
  • Molecular Docking : Simulate interactions with enzyme active sites (e.g., prolyl 4-hydroxylase) to guide structure-activity relationship (SAR) studies .

Q. What methodologies address challenges in regioselective functionalization of the pyridine ring?

Methodological Answer:

  • Directed Ortho-Metalation : Use a hydroxymethyl group as a directing group to introduce substituents at the 2- or 4-positions .
  • Protection/Deprotection : Temporarily protect the carboxylic acid with tert-butyl esters to prevent undesired side reactions during modifications .

Q. How can researchers assess the compound’s potential as a bioactive scaffold in drug discovery?

Methodological Answer:

  • Enzyme Inhibition Assays : Test against targets like PDHK or prolyl 4-hydroxylase using fluorescence-based activity assays .
  • Cellular Uptake Studies : Label with a fluorophore (e.g., FITC) and monitor intracellular localization via confocal microscopy .

Q. What advanced purification techniques are effective for isolating trace impurities in the hydrochloride salt?

Methodological Answer:

  • Preparative HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate impurities .
  • Ion-Exchange Chromatography : Exploit differences in charge between the hydrochloride salt and neutral/byproduct species .

Q. How can kinetic studies optimize reaction conditions for large-scale synthesis?

Methodological Answer:

  • Reaction Monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation and adjust KMnO₄ addition rates .
  • Scale-Up Parameters : Maintain a 3:1 solvent-to-precursor ratio to ensure consistent heat transfer and mixing efficiency .

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